Cas no 1805433-67-3 (3-(Difluoromethyl)-2-methoxy-4-methylpyridine-5-methanol)

3-(Difluoromethyl)-2-methoxy-4-methylpyridine-5-methanol is a fluorinated pyridine derivative with a methoxy and hydroxymethyl functional group, offering versatile reactivity for synthetic applications. The difluoromethyl group enhances its potential as a building block in agrochemical and pharmaceutical intermediates, contributing to improved metabolic stability and lipophilicity in target molecules. Its methoxy substitution provides electron-donating effects, while the hydroxymethyl group allows for further derivatization, such as esterification or etherification. This compound is particularly valuable in the development of bioactive molecules, where its structural features enable precise modulation of physicochemical properties. Suitable for controlled reactions, it serves as a key intermediate in heterocyclic chemistry and specialty chemical synthesis.
3-(Difluoromethyl)-2-methoxy-4-methylpyridine-5-methanol structure
1805433-67-3 structure
Product name:3-(Difluoromethyl)-2-methoxy-4-methylpyridine-5-methanol
CAS No:1805433-67-3
MF:C9H11F2NO2
MW:203.18594956398
CID:4896241

3-(Difluoromethyl)-2-methoxy-4-methylpyridine-5-methanol Chemical and Physical Properties

Names and Identifiers

    • 3-(Difluoromethyl)-2-methoxy-4-methylpyridine-5-methanol
    • Inchi: 1S/C9H11F2NO2/c1-5-6(4-13)3-12-9(14-2)7(5)8(10)11/h3,8,13H,4H2,1-2H3
    • InChI Key: ZHFYDBCYRBAZCU-UHFFFAOYSA-N
    • SMILES: FC(C1C(=NC=C(CO)C=1C)OC)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 180
  • Topological Polar Surface Area: 42.4
  • XLogP3: 1.3

3-(Difluoromethyl)-2-methoxy-4-methylpyridine-5-methanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029019422-1g
3-(Difluoromethyl)-2-methoxy-4-methylpyridine-5-methanol
1805433-67-3 95%
1g
$2,837.10 2022-04-01
Alichem
A029019422-250mg
3-(Difluoromethyl)-2-methoxy-4-methylpyridine-5-methanol
1805433-67-3 95%
250mg
$1,029.00 2022-04-01
Alichem
A029019422-500mg
3-(Difluoromethyl)-2-methoxy-4-methylpyridine-5-methanol
1805433-67-3 95%
500mg
$1,634.45 2022-04-01

Additional information on 3-(Difluoromethyl)-2-methoxy-4-methylpyridine-5-methanol

Introduction to 3-(Difluoromethyl)-2-methoxy-4-methylpyridine-5-methanol (CAS No. 1805433-67-3)

3-(Difluoromethyl)-2-methoxy-4-methylpyridine-5-methanol, identified by the CAS number 1805433-67-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine class of heterocyclic aromatic compounds, which are widely recognized for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, including the presence of a difluoromethyl group, a methoxy substituent, and a methyl group, contribute to its distinctive chemical properties and biological interactions.

The difluoromethyl group is particularly noteworthy due to its ability to enhance metabolic stability and binding affinity in drug candidates. This moiety has been extensively studied in the development of small-molecule inhibitors and activators, where its electron-withdrawing nature influences both the electronic and steric properties of the molecule. The incorporation of a difluoromethyl group often improves the pharmacokinetic profile of drug candidates by increasing their lipophilicity and resistance to metabolic degradation.

The methoxy substituent in 3-(Difluoromethyl)-2-methoxy-4-methylpyridine-5-methanol further contributes to its complex chemical behavior. Methoxy groups are commonly found in natural products and pharmaceuticals, where they can serve as hydrogen bond donors or acceptors, influencing solubility and binding interactions. In this compound, the methoxy group at the 2-position of the pyridine ring may play a role in modulating the compound's interaction with biological targets, potentially enhancing its efficacy or selectivity.

The presence of a methyl group at the 4-position adds another layer of structural complexity. Methyl groups are simple yet versatile substituents that can influence both the electronic distribution and steric environment of a molecule. In pyridine derivatives, methyl groups can affect the compound's reactivity, solubility, and ability to interact with biological receptors. The specific arrangement of these functional groups in 3-(Difluoromethyl)-2-methoxy-4-methylpyridine-5-methanol suggests potential applications in the design of novel bioactive molecules.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with greater accuracy. The structural features of 3-(Difluoromethyl)-2-methoxy-4-methylpyridine-5-methanol, particularly its aromatic core and functionalized substituents, make it a promising candidate for further investigation. High-throughput screening (HTS) techniques have been employed to identify novel scaffolds with potential therapeutic value, and this compound has emerged as a candidate for further exploration.

In vitro studies have begun to elucidate the potential biological activities of 3-(Difluoromethyl)-2-methoxy-4-methylpyridine-5-methanol. Initial assays suggest that this compound may exhibit properties relevant to inflammation, cancer metabolism, and enzyme inhibition. The difluoromethyl group is known to enhance binding interactions with certain enzymes, while the methoxy and methyl groups may influence receptor recognition. These findings align with broader trends in drug discovery, where modifications to simple heterocyclic cores are used to optimize bioactivity.

The synthesis of 3-(Difluoromethyl)-2-methoxy-4-methylpyridine-5-methanol presents unique challenges due to its complex structure. Multi-step synthetic routes involving functional group transformations such as methylation, methoxylation, and fluorination are required to construct the desired molecule. Advances in synthetic methodologies have made it possible to produce such compounds on a scalable basis, enabling further preclinical development.

One area of interest is the potential application of this compound in oncology research. Pyridine derivatives have shown promise as kinase inhibitors and other anti-cancer agents. The structural motifs present in 3-(Difluoromethyl)-2-methoxy-4-methylpyridine-5-methanol may allow it to interact with critical targets involved in tumor growth and progression. Preclinical studies are ongoing to evaluate its efficacy in cellular models and animal models of cancer.

Another promising application lies in neurodegenerative diseases research. Pyridine-based compounds have been investigated for their potential role in modulating neurotransmitter systems affected by conditions such as Alzheimer's disease and Parkinson's disease. The unique combination of functional groups in this compound may enable it to interact with specific receptors or enzymes involved in these pathologies.

The development of new analytical techniques has also facilitated a deeper understanding of this compound's behavior. Mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography provide detailed insights into its molecular structure and interactions. These tools are essential for confirming synthetic success and characterizing any post-synthetic modifications that may occur.

The pharmacokinetic properties of 3-(Difluoromethyl)-2-methoxy-4-methylpyridine-5-methanol are also under investigation. Factors such as absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) must be carefully evaluated before considering clinical translation. Computational models predict favorable pharmacokinetic profiles based on its structural features, but experimental validation is necessary.

In conclusion,3-(Difluoromethyl)-2-methoxy-4-methylpyridine-5-methanol (CAS No. 1805433-67-3) represents a fascinating subject for medicinal chemistry research due to its unique structural features and potential biological activities. Its synthesis presents both challenges and opportunities for innovation in drug discovery efforts aimed at addressing various therapeutic areas.

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